2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
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Overview
Description
2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It has a molecular weight of 270.76 . The IUPAC name for this compound is 1-[(4-methylphenoxy)acetyl]piperazine hydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C13H18N2O2.ClH/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H
. The canonical SMILES structure is CC1=CC=C(C=C1)OCC(=O)N2CCNCC2.Cl
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.75 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 3 rotatable bonds .Scientific Research Applications
DNA Binding Properties
The synthetic dye Hoechst 33258, a structurally related compound, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property has been leveraged in fluorescent DNA staining, essential for chromosome and nuclear staining, and DNA content analysis in cells. Additionally, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and as models for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Psychiatric and Neurological Therapeutics
Arylpiperazine derivatives, including molecules structurally related to "2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride," have been developed for treating conditions like depression, psychosis, and anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. This highlights the critical role of arylpiperazine derivatives in psychiatric and neurological therapeutics (Caccia, 2007).
Environmental Applications
The sorption of phenoxy herbicides, closely related to the phenoxy group in "this compound," to soil and organic matter has been extensively studied. Understanding the sorption mechanisms of these herbicides is vital for environmental risk assessment and management strategies. It indicates the importance of soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides, which could help in developing more effective remediation techniques for contaminated environments (Werner, Garratt, & Pigott, 2012).
Drug Metabolism
Research into the metabolism of arylpiperazine derivatives has revealed insights into the disposition and metabolism of these compounds, which are crucial for their therapeutic application and safety profile. The comprehensive study of their metabolic pathways, including CYP3A4-dependent N-dealkylation, is essential for understanding their pharmacokinetics and pharmacodynamics, offering a foundation for the development of new drugs with improved efficacy and reduced side effects (Caccia, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-piperazin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPQGFYARWXEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590470 |
Source
|
Record name | 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143999-89-7 |
Source
|
Record name | 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 143999-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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